molecular formula C11H18N2O3 B13516455 tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13516455
M. Wt: 226.27 g/mol
InChI Key: OXGZIGAYYGRTHO-JGVFFNPUSA-N
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Description

tert-Butyl (1R,5S)-2-oxo-3,8-diazabicyclo[321]octane-8-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the use of starting materials that can form the diazabicyclo octane core. One common method involves the reaction of a suitable amine with a ketone under acidic conditions to form the bicyclic structure. The tert-butyl group is then introduced through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a scaffold for drug development. Its diazabicyclo core is of particular interest for designing molecules that can interact with biological targets .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is being investigated as a candidate for developing drugs that target specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The diazabicyclo core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate lies in its specific combination of functional groups and its diazabicyclo core. This structure provides distinct reactivity and potential for various applications that are not shared by its analogs.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1

InChI Key

OXGZIGAYYGRTHO-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=O)NC2

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2

Origin of Product

United States

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